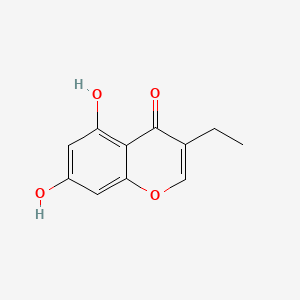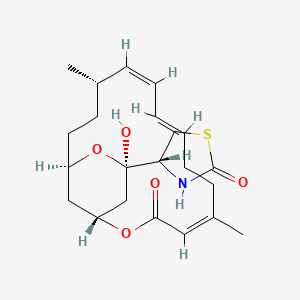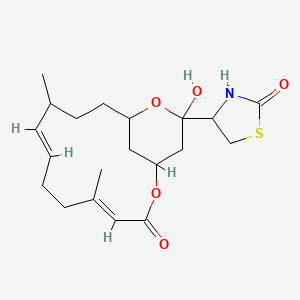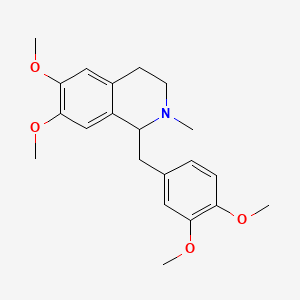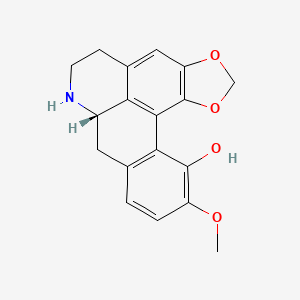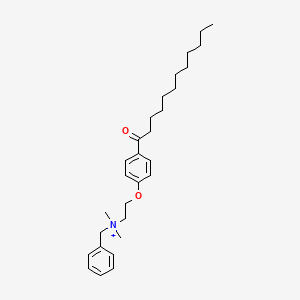
甘草酸苷
科学研究应用
甘草酸苷具有广泛的科学研究应用:
作用机制
甘草酸苷的主要作用机制是抑制α-葡萄糖苷酶,这种酶参与碳水化合物代谢 . 通过抑制这种酶,甘草酸苷有助于降低血糖水平。 此外,已证明它通过诱导凋亡和细胞周期阻滞来抑制癌细胞的增殖 . 分子靶点包括参与细胞生长和存活的各种信号通路 .
类似化合物:
黄芩素: 黄芩中另一种黄酮类化合物,具有类似的抗炎和抗癌特性.
黄芩苷: 以其神经保护和抗炎作用而闻名.
黄芩素A: 具有抗氧化和抗癌活性.
独特性: 甘草酸苷的独特性在于其特异性的α-葡萄糖苷酶抑制活性,这使其成为糖尿病治疗的潜在候选药物 . 其独特的结构,具有多个羟基和甲氧基,也有助于其独特的生物活性 .
生化分析
Biochemical Properties
Ganhuangenin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the release of histamine from cells stimulated with the calcium ionophore, A23187 . This suggests that Ganhuangenin may interact with enzymes and proteins involved in the histamine release pathway .
Cellular Effects
Ganhuangenin has been shown to have significant effects on cellular processes. It has been reported to decrease P. acnes-induced ear swelling and reduce the production of IL-6 and TNF-α in ear homogenates . This suggests that Ganhuangenin can influence cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The molecular mechanism of Ganhuangenin’s action involves its interaction with biomolecules at the molecular level. It has been suggested that Ganhuangenin might block the pathway for the release of histamine
准备方法
合成路线和反应条件: 甘草酸苷可以通过各种色谱方法合成。 分离过程涉及使用色谱技术从黄芩根提取物中分离该化合物 . 紫外、红外、质谱和核磁共振等光谱方法用于确定该化合物的结构 .
工业生产方法: 甘草酸苷的工业生产涉及从黄芩根中大规模提取。 该过程包括干燥根部,然后进行溶剂提取和色谱纯化以分离该化合物 .
化学反应分析
反应类型: 甘草酸苷会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以修饰化合物中存在的羟基。
取代: 取代反应可能发生在羟基和甲氧基上.
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
取代: 卤素和烷基化剂等试剂通常使用.
主要形成的产物: 这些反应形成的主要产物包括甘草酸苷的各种羟基化和甲氧基化衍生物 .
相似化合物的比较
Baicalein: Another flavonoid from Scutellaria baicalensis with similar anti-inflammatory and anticancer properties.
Wogonin: Known for its neuroprotective and anti-inflammatory effects.
Oroxylin A: Exhibits antioxidant and anticancer activities.
Uniqueness: Ganhuangenin is unique due to its specific α-glucosidase inhibitory activity, which makes it a potential candidate for diabetes treatment . Its distinct structure, with multiple hydroxyl and methoxy groups, also contributes to its unique biological activities .
属性
IUPAC Name |
2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-15-8(19)4-3-7(18)14(15)12-6-10(21)13-9(20)5-11(22)16(24-2)17(13)25-12/h3-6,18-20,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFJPTACQDZPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239031 | |
| Record name | Ganhuangenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92519-91-0 | |
| Record name | Ganhuangenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganhuangenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is ganhuangenin and where is it found?
A1: Ganhuangenin, also known as viscidulin III, is a flavonoid primarily isolated from the roots of the Scutellaria plant species, such as Scutellaria baicalensis and Scutellaria rehderiana [, , ].
Q2: What is the molecular formula and weight of ganhuangenin?
A2: Ganhuangenin has the molecular formula C16H12O8 and a molecular weight of 332.26 g/mol [].
Q3: What are the key structural features of ganhuangenin?
A3: Ganhuangenin is a flavone, a class of flavonoids, characterized by a 5,7,3′,6′-tetrahydroxy-8,2′-dimethoxy substitution pattern on the flavone backbone [].
Q4: What are the reported biological activities of ganhuangenin?
A4: Ganhuangenin has demonstrated several promising biological activities, including:
- Antioxidant activity: Studies show that ganhuangenin effectively inhibits lipid peroxidation, a process implicated in various diseases including atherosclerosis [, ].
- Anti-inflammatory activity: Ganhuangenin suppresses the production of pro-inflammatory cytokines like IL-8 and IL-1β, suggesting its potential in treating inflammatory conditions [].
- Anti-allergic activity: Research indicates ganhuangenin can inhibit histamine release and immunoglobulin E (IgE) production, highlighting its potential in managing allergic reactions [, ].
Q5: How does ganhuangenin exert its antioxidant effects?
A5: Ganhuangenin acts as a potent scavenger of free radicals, particularly peroxyl radicals, which are responsible for initiating lipid peroxidation. Its antioxidant capacity has been shown to be even greater than that of α-tocopherol in some studies [].
Q6: Does ganhuangenin interact with any specific enzymes or receptors?
A6: While the precise mechanisms underlying ganhuangenin's activities are still under investigation, research suggests it may interact with key enzymes involved in inflammation and immune responses. For instance, it has been shown to inhibit histamine release, suggesting an interaction with the cellular machinery responsible for histamine secretion [, ].
Q7: What in vitro models have been used to study ganhuangenin's biological activities?
A7: Researchers have employed several in vitro models to investigate ganhuangenin's effects, including:
- Lipid peroxidation assays: These assess ganhuangenin's ability to inhibit lipid peroxidation induced by oxidizing agents [, ].
- Cell cultures: Human monocytic THP-1 cells have been used to study ganhuangenin's impact on cytokine production induced by Propionibacterium acnes [].
- Rat peritoneal exudate cells and spleen lymphocytes: These models have been utilized to investigate ganhuangenin's effects on histamine release, IgE production, and lipid peroxidation [, ].
Q8: Have there been any in vivo studies conducted on ganhuangenin?
A9: Yes, in vivo studies in Sprague-Dawley rats have shown that ganhuangenin can effectively inhibit IgE production and lipid peroxidation in spleen lymphocytes []. Additionally, it has demonstrated protective effects against Propionibacterium acnes-induced ear swelling in mice [].
Q9: Is there any information available on the bioavailability or pharmacokinetics of ganhuangenin?
A9: Currently, there is limited publicly available information regarding the bioavailability, absorption, distribution, metabolism, and excretion (ADME) profile of ganhuangenin. Further research is needed to fully understand its pharmacokinetic properties.
Q10: What analytical methods are used to identify and quantify ganhuangenin?
A11: Various spectroscopic techniques are employed for the identification and structural elucidation of ganhuangenin, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy [, ]. Chromatographic methods like high-performance liquid chromatography (HPLC) are commonly used for separation and quantification [].
Q11: Are there any known toxicity concerns related to ganhuangenin?
A11: While ganhuangenin is generally considered safe based on its traditional use and preliminary research, detailed toxicological studies are still limited. Further investigation is required to comprehensively evaluate its safety profile, potential adverse effects, and long-term toxicity.
Q12: What are the potential applications of ganhuangenin based on current research?
A12: Given its promising biological activities, ganhuangenin holds potential for development as a therapeutic agent for:
- Atherosclerosis and cardiovascular diseases: Its potent antioxidant properties suggest it could be beneficial in managing oxidative stress-related conditions [, ].
- Inflammatory diseases: Its ability to suppress pro-inflammatory cytokine production highlights its potential in treating inflammatory disorders [].
- Allergic diseases: Its inhibitory effects on histamine release and IgE production suggest it could be beneficial in managing allergic conditions [, ].
Q13: Are there any known alternatives or substitutes for ganhuangenin with similar biological activities?
A14: Other flavonoids, particularly those found in Scutellaria species, share structural similarities with ganhuangenin and exhibit comparable biological activities. For example, baicalein and wogonin, also present in Scutellaria extracts, possess antioxidant, anti-inflammatory, and anti-allergic properties [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1674533.png)

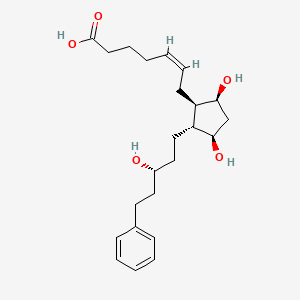

![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)
